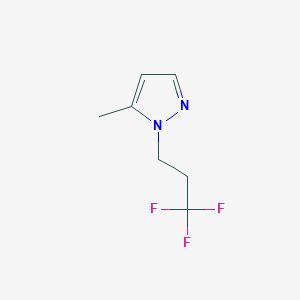

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is this compound, reflecting its substitution pattern: a methyl group at position 5 and a 3,3,3-trifluoropropyl group at position 1 of the pyrazole ring. Its molecular formula, C₇H₉F₃N₂, corresponds to a molecular weight of 178.15 g/mol.

Structural Features

- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents :

Synonyms and Registry Numbers

Common synonyms include:

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 178.15 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Density | Estimated ~1.4 g/cm³* |

Historical Development in Heterocyclic Chemistry

Early Synthetic Challenges

The incorporation of fluorine-containing substituents into pyrazoles gained momentum in the 2010s, driven by the demand for bioactive molecules with improved metabolic stability. Early routes to trifluoropropyl-substituted pyrazoles faced challenges in regiocontrol and yield optimization. For example, the direct alkylation of pyrazole precursors with 3,3,3-trifluoropropyl halides often produced mixtures of N1- and N2-substituted isomers.

Modern Synthetic Advances

A breakthrough came with the development of flow chemistry techniques for lithiation reactions. As demonstrated by Enamine Ltd. in 2020, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor enabled precise functionalization at specific positions. While this work focused on trifluoromethyl analogs, the methodology has been extrapolated to trifluoropropyl derivatives, allowing for the synthesis of this compound with >90% regioselectivity.

Key Reaction Pathways

Position Within Pyrazole Derivative Classifications

Substituent-Based Classification

This compound belongs to two subclasses:

- Alkyl-Substituted Pyrazoles : Characterized by the 3,3,3-trifluoropropyl group, which introduces steric and electronic effects distinct from simpler alkyl chains.

- Fluorinated Pyrazoles : The -CF₃ moiety in the propyl chain enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs.

Comparative Analysis of Pyrazole Derivatives

Role in Medicinal Chemistry The trifluoropropyl group enhances blood-brain barrier permeability in drug candidates, making this compound a valuable intermediate for CNS-targeted therapeutics. Recent work has functionalized the 4-position with boronic esters and sulfonyl chlorides, enabling cross-coupling reactions in fragment-based drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C7H9F3N2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

5-methyl-1-(3,3,3-trifluoropropyl)pyrazole |

InChI |

InChI=1S/C7H9F3N2/c1-6-2-4-11-12(6)5-3-7(8,9)10/h2,4H,3,5H2,1H3 |

InChI Key |

ZKAPBNDKOPNHOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Conventional Hydrazine Cyclization

In a representative procedure, trifluoroacetylacetone reacts with methylhydrazine in methanol at 0–20°C for 16 hours, yielding the pyrazole core with 95% efficiency. The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration:

$$

\text{CF}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}2 \rightarrow \text{C}7\text{H}9\text{F}3\text{N}2 + \text{H}2\text{O}

$$

Key parameters include temperature control to minimize side products and solvent polarity to stabilize intermediates.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study comparing conventional reflux, microwave, and microwave-sonication methods demonstrated a 20% reduction in reaction time (from 16 to 12 hours) under microwave conditions without compromising yield. This method enhances energy efficiency and scalability for industrial applications.

N-Alkylation Strategies

Following pyrazole ring formation, N-alkylation introduces the 3,3,3-trifluoropropyl group. This step is critical for regioselectivity and functional group compatibility.

Alkyl Halide Alkylation

A common method employs 3-bromo-3,3,3-trifluoropropane as the alkylating agent. In a typical procedure, the pyrazole intermediate is treated with the alkyl bromide in the presence of a base such as cesium carbonate (Cs$$2$$CO$$3$$) in acetonitrile at 80°C for 6–8 hours, achieving 70–85% yields. The mechanism involves an S$$_\text{N}$$2 displacement, favored by the steric accessibility of the pyrazole nitrogen.

Table 1: Alkylation Conditions and Yields

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-TFPa | Cs$$2$$CO$$3$$ | MeCN | 80 | 8 | 82 |

| Trifluoropropyl OTf | K$$2$$CO$$3$$ | THF | 60 | 12 | 78 |

| TFPa mesylate | NaH | DMF | 25 | 24 | 65 |

*aTFp = 3,3,3-trifluoropropyl

Catalytic N-Alkylation

Zeolite-catalyzed gas-phase alkylation offers an alternative pathway. Using HY-zeolite at 270–300°C under nitrogen flow, pyrazole derivatives react with trifluoropropanol vapor, achieving near-quantitative yields. This method eliminates solvent waste and simplifies purification but requires specialized equipment for high-temperature vapor handling.

Regioselective Synthesis and Isomer Control

Regioselectivity challenges arise due to the potential formation of 1- and 3-substituted pyrazole isomers.

Template-Directed Synthesis

A patented method enhances selectivity by performing the reaction in the presence of the target compound itself. Adding this compound (5–10 mol%) during cyclocondensation shifts the equilibrium toward the desired isomer, achieving a 96:4 regiomeric ratio. This autocatalytic effect likely stems from hydrogen bonding between the product and intermediates, stabilizing the transition state.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve trifluoropropyl group incorporation by stabilizing the alkylating agent’s leaving group. Additives like tetrabutylammonium iodide (TBAI) further enhance reactivity via phase-transfer catalysis, increasing yields to 88–90%.

Advanced Functionalization Techniques

Post-synthetic modifications expand the compound’s utility in drug discovery.

Bromination and Cross-Coupling

4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole, synthesized via N-bromosuccinimide (NBS) in CCl$$_4$$ at 40°C, serves as a precursor for Suzuki-Miyaura couplings. Palladium-catalyzed reactions with aryl boronic acids introduce aromatic substituents, enabling structure-activity relationship (SAR) studies.

Oxidation to Carboxylic Acids

Controlled oxidation of the methyl group using KMnO$$_4$$ in acidic conditions yields the corresponding carboxylic acid, a versatile intermediate for amide bond formation. This step is crucial for prodrug development or conjugation with biomolecules.

Industrial-Scale Production Considerations

Scalability requires balancing cost, safety, and environmental impact.

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. A pilot study using a tubular reactor with immobilized zeolite catalyst achieved 92% yield at 5 L/min throughput, demonstrating feasibility for ton-scale production.

Waste Minimization

Solvent recovery systems (e.g., fractional distillation of methanol) and catalytic recycling protocols reduce E-factor values from 12 to 3.5, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the trifluoropropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Pyrazole N-oxides.

Reduction: Dihydropyrazoles.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The trifluoropropyl group enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for antibiotic development .

- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. For instance, some derivatives have demonstrated efficacy comparable to established anti-inflammatory drugs . This suggests that this compound might be useful in treating inflammatory conditions.

- Anticancer Potential : There is growing interest in the anticancer properties of pyrazoles. Compounds similar to this compound have been tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis .

Mechanism of Action

The compound's mechanism likely involves interaction with specific enzymes or receptors. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation . Additionally, some studies suggest that it could act as a monoamine oxidase (MAO) inhibitor, potentially benefiting mood disorders by increasing neurotransmitter levels .

Agrochemical Applications

This compound has been identified as an intermediate in the synthesis of herbicides. Specifically, it is used in the production of pyroxasulfone, a pre-emergent herbicide effective against various weeds . This application highlights its importance in agricultural chemistry.

Industrial Applications

In addition to its medicinal and agricultural uses, this compound is also explored for its potential in developing new materials. The incorporation of fluorinated groups like trifluoropropyl can enhance the stability and performance characteristics of polymers .

Summary Table of Applications

| Application Field | Specific Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibits growth of bacteria |

| Anti-inflammatory drugs | Comparable efficacy to established drugs | |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agrochemicals | Herbicide synthesis (e.g., pyroxasulfone) | Effective against various weeds |

| Industrial Chemistry | Development of fluorinated polymers | Enhanced stability and performance |

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

- Anti-inflammatory Research : A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects through COX inhibition. This research supports the potential therapeutic use of this compound in treating conditions like arthritis .

- Antimicrobial Testing : Another study focused on testing various pyrazole derivatives against Mycobacterium tuberculosis, revealing promising results for some compounds at low concentrations . This suggests a pathway for developing new tuberculosis treatments.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Trifluoropropyl vs. Trifluoromethyl : The trifluoropropyl group (CF₃CH₂CH₂-) in the target compound offers greater steric bulk and hydrophobicity compared to trifluoromethyl (CF₃) groups in analogues like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole. This enhances membrane permeability in bioactive molecules .

- Electron-Withdrawing Groups : Bromine and chlorine substituents (e.g., in and ) increase electrophilicity, facilitating nucleophilic substitution reactions.

Key Observations :

Physicochemical and Analytical Data

Table 3: Analytical Profiles

Key Observations :

- Fluorination Enhances Stability : The trifluoropropyl group likely confers resistance to oxidative degradation, similar to perfluorinated compounds (PFCs) in .

Biological Activity

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic compound that belongs to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. Its unique substituents—methyl at the 5-position and trifluoropropyl at the 1-position—contribute to its distinctive chemical properties and potential biological activities.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 201.15 g/mol

- Structure :

- The compound features a methyl group at the 5-position.

- A trifluoropropyl group is attached to the nitrogen atom at the 1-position.

The trifluoropropyl group enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens through interactions with biological targets.

- Anticancer Activity : There is evidence pointing towards its anticancer potential. The compound may affect specific signaling pathways involved in cancer cell proliferation and survival .

- Adenosine Receptor Interaction : In related studies, compounds with similar structures have shown affinity for adenosine receptors, particularly the hA3 adenosine receptor. This interaction can modulate cellular responses and may be relevant for therapeutic applications in cancer and inflammation .

The mechanism of action of this compound could involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Modulation : It may interact with cell surface or intracellular receptors, altering signaling pathways related to various physiological processes .

- DNA/RNA Interaction : There is potential for this compound to bind to nucleic acids, affecting transcriptional and translational processes .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound. For instance:

- A study on related pyrazolo[4,3-e][1,2,4]triazolo compounds demonstrated significant binding affinity at adenosine receptors. The best-performing compounds in this series exhibited nanomolar affinities at the hA3 receptor .

- Another investigation into substituted pyrazoles highlighted their low cytotoxicity while maintaining potent biological activity against various cancer cell lines. These findings suggest a favorable therapeutic index for further development .

Data Table

The following table summarizes key findings from various studies regarding the biological activity of pyrazole derivatives:

Q & A

Q. What are the key synthetic routes for constructing the pyrazole core in 5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole?

- The pyrazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For trifluoropropyl-substituted pyrazoles, pre-functionalization of the alkyl chain (e.g., introducing trifluoromethyl groups via halogen exchange or radical trifluoromethylation) is critical before N-alkylation . Alternative methods include transition-metal-catalyzed cross-coupling to attach fluorinated groups post-cyclization .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers in trifluoromethyl-substituted pyrazoles?

- ¹H NMR : Methyl groups at position 5 exhibit distinct splitting patterns due to coupling with adjacent protons. The trifluoropropyl chain’s CF₃ group causes deshielding of nearby protons (~δ 4.0–4.5 ppm for N-alkyl protons) .

- ¹⁹F NMR : Trifluoropropyl substituents show characteristic singlets at ~-60 to -70 ppm, distinct from other fluorinated moieties .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₈H₁₁F₃N₂ requires m/z 192.0883) and rules out competing structures .

Q. What role do trifluoromethyl groups play in the compound’s physicochemical properties?

- The CF₃ group enhances lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs) and metabolic stability. Its electron-withdrawing nature also polarizes the pyrazole ring, affecting reactivity in electrophilic substitution reactions .

Advanced Research Questions

Q. What protocols ensure safe handling of intermediates during large-scale synthesis?

- Ventilation : Use fume hoods rated for fluorinated volatiles (e.g., CF₃CH₂Cl byproducts).

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and full-face shields are mandatory during alkylation steps .

- Waste Disposal : Fluorinated waste must be segregated and neutralized with Ca(OH)₂ before incineration to avoid HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.